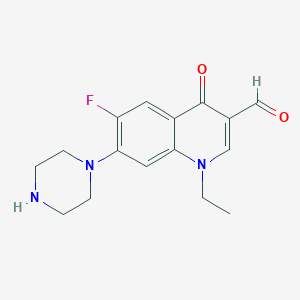

1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline

概要

説明

1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline is a synthetic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazinyl group, a formyl group, and a fluorine atom, contributing to its distinct chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethylamine with a fluorinated quinolone derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

化学反応の分析

Types of Reactions

1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the formyl group, to yield corresponding alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

科学的研究の応用

Antibacterial Activity

1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline exhibits notable antibacterial properties, primarily through its mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription; inhibiting them prevents bacterial cell division, leading to cell death. The presence of fluorine enhances its binding affinity to these targets, increasing its efficacy against various bacterial strains .

Medicinal Chemistry

The compound is being explored as a potential lead compound for developing new antibacterial agents. Its structural features allow for modifications that could enhance its activity or broaden its spectrum of action against resistant bacterial strains. For instance, studies have indicated that derivatives of this compound may function as prodrugs, improving bioavailability and therapeutic outcomes .

Synthesis of Derivatives

Due to its unique structure, this compound serves as a precursor in synthesizing more complex quinolone derivatives. This application is significant in the field of organic chemistry where researchers aim to develop compounds with enhanced biological activities or novel properties .

Industrial Applications

Beyond medicinal uses, this compound's unique chemical properties make it valuable in various industrial applications, including the development of new materials and chemical processes. Its ability to interact with different substrates can be harnessed in creating innovative solutions in material science and chemical engineering .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various 3-formylquinolone derivatives, including this compound. The results showed that while the compound exhibited lower activity in vitro compared to carboxyl derivatives, it demonstrated higher efficacy in vivo after metabolic conversion into active forms . This highlights the potential for developing formulations that leverage its prodrug characteristics.

Case Study 2: Structural Modifications

Research focused on modifying the structure of this quinolone derivative to enhance its antibacterial properties. By altering substituents on the piperazine ring or the formyl group, scientists aimed to improve binding affinity to target enzymes and increase overall antimicrobial potency. Preliminary results indicated that certain modifications led to compounds with significantly improved activity against resistant bacterial strains .

作用機序

The mechanism of action of 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline involves its interaction with bacterial enzymes. The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorine atom enhances its binding affinity to the target enzymes, increasing its antibacterial efficacy .

類似化合物との比較

Similar Compounds

Norfloxacin: Another quinolone derivative with similar antibacterial properties.

Ciprofloxacin: A widely used fluoroquinolone with a similar mechanism of action.

Levofloxacin: A more potent fluoroquinolone with enhanced activity against a broader range of bacteria

Uniqueness

1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline is unique due to its specific structural features, such as the formyl group and piperazinyl moiety, which contribute to its distinct chemical reactivity and biological activity. These features differentiate it from other quinolone derivatives and make it a valuable compound for further research and development .

生物活性

1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline (CAS No. 110719-56-7) is a synthetic compound belonging to the quinolone family, which is recognized for its broad-spectrum antibacterial properties. This compound exhibits unique structural features that contribute to its biological activity, particularly its interaction with bacterial enzymes critical for DNA replication and transcription.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 303.33 g/mol. The presence of a fluorine atom and a piperazinyl group enhances its biological properties, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.33 g/mol |

| CAS Number | 110719-56-7 |

| IUPAC Name | 1-Ethyl-6-fluoro-3-formyl... |

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By binding to these targets, the compound disrupts the normal function of bacterial cells, leading to cell death. The fluorine atom's presence significantly enhances its binding affinity, thereby increasing its antibacterial efficacy .

Antibacterial Properties

Research indicates that this compound exhibits potent antibacterial activity against various bacterial strains. A comparative study showed that it possesses higher in vivo activity than some traditional quinolone derivatives. In vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity Assessment

In a study assessing the antimicrobial activity of several 3-formylquinolone derivatives, it was found that the compound exhibited significant antibacterial effects when tested against standard bacterial strains. The results indicated that while in vitro activity was lower compared to corresponding carboxyl compounds, the in vivo efficacy was notably higher due to rapid metabolism into active forms .

Pharmacokinetics

Pharmacokinetic studies suggest that after oral administration, the compound is rapidly absorbed and metabolized, leading to increased serum levels compared to other quinolone derivatives. This property may enhance its therapeutic potential as a prodrug .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other quinolones such as Norfloxacin and Ciprofloxacin is essential.

| Compound | Antibacterial Spectrum | Mechanism of Action | Unique Features |

|---|---|---|---|

| 1-Ethyl-6-fluoro... | Broad-spectrum | Inhibition of DNA gyrase | Piperazinyl group enhances binding |

| Norfloxacin | Moderate | Inhibition of DNA gyrase | First-generation fluoroquinolone |

| Ciprofloxacin | Broad-spectrum | Inhibition of DNA gyrase | Enhanced potency against Gram-negative bacteria |

Research Applications

The unique chemical properties and biological activities of this compound make it valuable in various fields:

Chemistry: Used as a precursor in synthesizing more complex quinolone derivatives.

Biology: Investigated for potential applications in microbiology and pharmacology due to its antibacterial properties.

Medicine: Promising candidate for developing new antibacterial drugs targeting resistant bacterial strains.

特性

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-2-19-9-11(10-21)16(22)12-7-13(17)15(8-14(12)19)20-5-3-18-4-6-20/h7-10,18H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGKLDAQBCEGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149370 | |

| Record name | 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110719-56-7 | |

| Record name | 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110719567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。